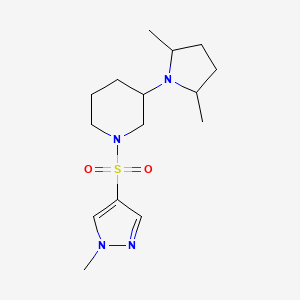![molecular formula C18H27N3O2 B7532693 N-[1-[2-[methyl(propan-2-yl)amino]acetyl]piperidin-4-yl]benzamide](/img/structure/B7532693.png)
N-[1-[2-[methyl(propan-2-yl)amino]acetyl]piperidin-4-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-[2-[methyl(propan-2-yl)amino]acetyl]piperidin-4-yl]benzamide, also known as MPAA, is a novel compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has shown promising results in various applications.
Mecanismo De Acción
The mechanism of action of N-[1-[2-[methyl(propan-2-yl)amino]acetyl]piperidin-4-yl]benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in inflammation and cancer progression. This compound has been found to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators. This compound has also been found to inhibit the activity of HDAC, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been found to reduce inflammation and oxidative stress. In addition, this compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[1-[2-[methyl(propan-2-yl)amino]acetyl]piperidin-4-yl]benzamide in lab experiments include its high purity, stability, and low toxicity. This compound has been found to be effective at low concentrations, making it a cost-effective option for lab experiments. The limitations of using this compound in lab experiments include its limited solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several future directions for N-[1-[2-[methyl(propan-2-yl)amino]acetyl]piperidin-4-yl]benzamide research. One direction is to further investigate its potential applications in the treatment of neurodegenerative disorders. Another direction is to investigate its potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for off-target effects.
Métodos De Síntesis
N-[1-[2-[methyl(propan-2-yl)amino]acetyl]piperidin-4-yl]benzamide can be synthesized using various methods, including the reaction of 4-bromobenzamide with N-methyl-N-(propan-2-yl)prop-2-en-1-amine, followed by the reaction with piperidine-4-carboxylic acid. Another method involves the reaction of 4-bromobenzamide with N-methyl-N-(propan-2-yl)prop-2-en-1-amine, followed by the reaction with piperidine-4-carboxylic acid methyl ester. Both methods have been reported to yield high purity this compound.
Aplicaciones Científicas De Investigación
N-[1-[2-[methyl(propan-2-yl)amino]acetyl]piperidin-4-yl]benzamide has been extensively studied for its potential applications in various scientific research fields. It has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. This compound has shown promising results in various preclinical studies and is currently being evaluated in clinical trials.
Propiedades
IUPAC Name |
N-[1-[2-[methyl(propan-2-yl)amino]acetyl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-14(2)20(3)13-17(22)21-11-9-16(10-12-21)19-18(23)15-7-5-4-6-8-15/h4-8,14,16H,9-13H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYYOLAFPXWLSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC(=O)N1CCC(CC1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-methoxy-N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]benzenesulfonamide](/img/structure/B7532615.png)


![N-[(1-benzylpiperidin-4-yl)methyl]-1-methyl-2-oxopiperidine-4-carboxamide](/img/structure/B7532645.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7532656.png)
![4-methyl-5-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B7532664.png)
![N-(1-cyanocyclohexyl)-2-(5,6-dimethyl-4-oxo-3-propan-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylpropanamide](/img/structure/B7532671.png)


![N-[(1-benzylpiperidin-4-yl)methyl]-1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7532700.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-4-ethylthiadiazole-5-carboxamide](/img/structure/B7532702.png)

![N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-sulfonamide](/img/structure/B7532716.png)

